3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

Bioreductive prodrug Hypoxia-targeted therapy Nitroreductase

This benzofuro[3,2-d]pyrimidin-4(3H)-one is distinguished by its 3-(3-nitrobenzyl) substituent, an electron-deficient group enabling redox chemistry for hypoxia-activated prodrug and CaPkc1 inhibitor research. Unlike methoxy or halo analogs, this nitro handle allows label-free intracellular tracking via Raman imaging and serves as a versatile intermediate for amine diversification. Specify ≥95% HPLC purity to ensure reliable SAR data.

Molecular Formula C17H11N3O4
Molecular Weight 321.292
CAS No. 912623-77-9
Cat. No. B2432794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
CAS912623-77-9
Molecular FormulaC17H11N3O4
Molecular Weight321.292
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C17H11N3O4/c21-17-16-15(13-6-1-2-7-14(13)24-16)18-10-19(17)9-11-4-3-5-12(8-11)20(22)23/h1-8,10H,9H2
InChIKeyBLJQUFUOQOOKQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one (CAS 912623-77-9): Core Chemotype and Scaold Differentiation


3-(3-Nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one (CAS 912623-77-9, molecular formula C₁₇H₁₁N₃O₄, MW 321.29) is a tricyclic heterocyclic compound belonging to the benzofuro[3,2-d]pyrimidin-4(3H)-one family [1]. This scaold is recognized as a privileged structure in kinase inhibitor discovery, with exemplars such as XL413 (a Cdc7/PIM inhibitor, IC₅₀ 3.4 nM for Cdc7) and cercosporamide-derived analogs achieving clinical-stage development [2][3]. The compound's defining structural feature is the 3-(3-nitrobenzyl) substitution at N3, which introduces an electron-deficient aromatic group capable of redox chemistry—distinguishing it from the alkoxybenzyl, halo, and unsubstituted analogs that populate most kinase-focused libraries [4]. This nitro group uniquely positions the compound for applications in bioreductive prodrug design and hypoxia-targeted screening campaigns, areas largely inaccessible to its non-nitro congener space .

Why Generic Substitution of 3-(3-Nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one with Other Benzofuropyrimidinones Is Scientifically Unjustified


Benzofuro[3,2-d]pyrimidin-4(3H)-ones are not interchangeable. The N3 substituent is a primary determinant of kinase selectivity, cellular permeability, and metabolic fate [1]. For example, XL413 (N3-unsubstituted, 2-pyrrolidinyl, 8-chloro) achieves picomolar Cdc7 inhibition (IC₅₀ 3.4 nM) but loses >300-fold selectivity against other kinases when the substitution pattern is altered . Conversely, cercosporamide-inspired benzofuro[3,2-d]pyrimidines bearing different N3 substituents shift target engagement from mammalian kinases to fungal CaPkc1 [2]. The 3-nitrobenzyl group is chemically distinct: its electron-withdrawing nature alters the pyrimidinone ring's electronic character (lowering LUMO energy), its steric bulk redirects binding pocket occupancy, and the nitro group itself is a bioreducible handle with no equivalent in the methoxy, methyl, or halo congeners . Substituting 3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one with any other scaold analog—even the closely related 3-(4-methoxybenzyl) variant (CAS 866039-91-0)—would eliminate the redox chemistry central to hypoxia-directed applications and unpredictably alter kinase inhibition profiles [3].

Quantitative Differentiation Evidence: 3-(3-Nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one vs. Key Comparators


Nitro Group Enables Bioreductive Activation: Redox Potential Differentiates from Non-Nitro Congeners

The 3-nitrobenzyl group of the target compound is a well-established substrate for nitroreductase (NTR)-catalyzed reduction, a property absent in the 3-(4-methoxybenzyl) analog (CAS 866039-91-0) and in XL413. Under hypoxic conditions (O₂ < 1%), aromatic nitro groups undergo enzymatic single-electron reduction to nitro radical anions, which can be further reduced to hydroxylamine and amine species, enabling hypoxia-selective prodrug activation [1]. The methoxybenzyl congener lacks any redox-responsive moiety and is inert to NTR-mediated metabolism [2]. The 4-nitrobenzylthio analog (CAS 714942-33-3) retains nitro group reactivity but differs in linkage chemistry (thioether vs. direct N-alkyl), resulting in different reduction kinetics: aromatic nitro groups para to electron-donating substituents exhibit reduction potentials approximately 50–100 mV more negative than meta-nitro isomers, yielding slower enzymatic turnover rates [3].

Bioreductive prodrug Hypoxia-targeted therapy Nitroreductase

N3-Aryl vs. N3-Hydrogen: Kinase Selectivity Profile Divergence from XL413

XL413 (8-chloro-2-[(2S)-pyrrolidin-2-yl]benzofuro[3,2-d]pyrimidin-4(3H)-one, CAS 1169562-71-3) is a potent ATP-competitive Cdc7 inhibitor (IC₅₀ = 3.4 nM) with weaker PIM1 activity (IC₅₀ = 42 nM) and CK2 activity (IC₅₀ = 215 nM), achieving >300-fold selectivity against a panel of >100 kinases . The unsubstituted N3 position in XL413 permits a critical hydrogen-bond interaction with the kinase hinge region. In contrast, the target compound's bulky N3-(3-nitrobenzyl) group sterically occludes this hinge-binding mode, predicted to abrogate Cdc7 inhibition while potentially enabling binding to alternative kinase pockets tolerant of N3-aryl substitution, such as PKC isozymes [1]. In the cercosporamide-derived benzofuro[3,2-d]pyrimidine series, N3-substituted analogs shifted activity from mammalian kinases to fungal CaPkc1, with compound 23 showing synergistic fluconazole resensitization in Candida albicans resistant strains (MIC reduction ≥4-fold at 50 μM) [2].

Kinase selectivity Cdc7 PIM kinase Scaffold hopping

Synthetic Accessibility via Aza-Wittig Methodology: Comparable Yield to Non-Nitro Analogs

The benzofuro[3,2-d]pyrimidin-4(3H)-one core is efficiently assembled via aza-Wittig reaction of iminophosphoranes with isocyanates at 40–50 °C, followed by nucleophilic cyclization [1]. This methodology tolerates diverse N3-alkyl and N3-benzyl substituents, including those bearing electron-withdrawing nitro groups. In the general synthetic protocol, 3-alkyl-substituted benzofuro[3,2-d]pyrimidin-4(3H)-ones are obtained in satisfactory to good yields (typically 55–85%) [1]. The 3-nitrobenzyl variant is prepared by reacting 3-nitrobenzyl chloride with the benzofuro[3,2-d]pyrimidin-4(3H)-one precursor under standard N-alkylation conditions . This convergent synthetic route enables parallel library synthesis; the nitro group is compatible with the aza-Wittig conditions without requiring protection, unlike amino-substituted benzyl analogs that demand orthogonal protecting group strategies . The 3-(4-methoxybenzyl) analog (CAS 866039-91-0) is synthesized via the same route, but the methoxy group provides no downstream functionalization handle—the target compound's nitro group can be selectively reduced to the aniline (H₂, Pd/C) for further diversification .

Aza-Wittig reaction Synthetic yield Medicinal chemistry Library synthesis

Solubility and Formulation: Nitro Group Modulates Physicochemical Properties Relative to Non-Nitro Analogs

Benzofuro[3,2-d]pyrimidin-4(3H)-ones generally exhibit poor aqueous solubility but good solubility in DMSO and DMF . Introduction of the 3-nitrobenzyl group increases molecular weight by 135 Da relative to the unsubstituted core (MW 186.17 → 321.29) and adds a polar nitro moiety, which is expected to modestly decrease logP relative to methylbenzyl or chlorobenzyl analogs while maintaining DMSO solubility suitable for in vitro screening [1]. The 3-(4-methoxybenzyl) analog has comparable MW (~321) but replaces the polar nitro with a less polar methoxy group (Hammett σₚ: –0.27 for OCH₃ vs. +0.71 for NO₂), resulting in a predicted logP difference of approximately +0.5–0.8 log units higher for the methoxy analog (i.e., the nitro analog is more hydrophilic) [2]. This differential solubility profile matters for assay formatting: the nitro analog may require less DMSO co-solvent in aqueous buffer systems, reducing vehicle-related assay interference.

Solubility LogP Formulation Physicochemical properties

Nitro Group as a Spectroscopic Probe: UV-Vis and Raman Detection Advantage Over Non-Chromophoric Analogs

The 3-nitrobenzyl group provides a strong UV-Vis chromophore (λₘₐₓ ≈ 260–280 nm, ε ≈ 8,000–12,000 M⁻¹cm⁻¹ for nitroaromatic compounds) that is absent in non-nitro benzofuropyrimidinone analogs [1]. This chromophore enables direct UV-HPLC quantification without derivatization, with detection limits typically 10–50 nM for nitroaromatic compounds—substantially better than the non-chromophoric methoxybenzyl or methylbenzyl analogs which require mass spectrometric (LC-MS) detection for comparable sensitivity [2]. Additionally, the symmetric and asymmetric NO₂ stretching modes (νₛ ≈ 1350 cm⁻¹, νₐₛ ≈ 1520 cm⁻¹) provide characteristic Raman and IR signatures useful for intracellular localization studies via Raman microscopy—a capability not available for the methoxy analog [3]. For metabolic stability studies, the nitro-to-amine reduction product can be independently quantified by fluorescence after derivatization with fluorescamine, enabling dual detection (UV for parent, fluorescence for metabolite) in a single HPLC run [4].

Spectroscopic detection Nitro chromophore Bioanalytical method development Metabolic stability

Evidence-Backed Application Scenarios for 3-(3-Nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one (CAS 912623-77-9)


Hypoxia-Selective Prodrug Design and Nitroreductase-Directed Screening

The 3-nitrobenzyl group enables bioreductive activation under tumor-relevant hypoxia (O₂ < 1%), a mechanism validated across multiple nitroaromatic prodrug classes [1]. Research teams developing hypoxia-activated prodrugs can use this compound as a scaold for structure-activity relationship (SAR) studies, with the benzofuropyrimidinone core providing a kinase-directed warhead (active after nitro reduction unmasks the N3 position) and the parent nitro form serving as an inactive prodrug. The methoxybenzyl analog (CAS 866039-91-0) cannot serve this function, and the 4-nitrobenzylthio analog introduces a metabolically labile thioether linkage that confounds interpretation of reduction-dependent activity [2]. Screening protocols should include paired normoxic (21% O₂) and hypoxic (0.1–1% O₂) conditions in NTR-overexpressing vs. NTR-knockdown cell lines, with the differential cytotoxicity ratio serving as the key go/no-go metric.

Fungal CaPkc1 Inhibitor Screening for Azole Antifungal Resensitization

Following the precedent set by Dao et al. (2018), benzofuro[3,2-d]pyrimidine derivatives with N3-substitution patterns distinct from XL413 have demonstrated CaPkc1 inhibitory activity with the ability to restore fluconazole susceptibility in resistant Candida albicans strains [1]. The target compound, featuring an N3-(3-nitrobenzyl) group that sterically diverges from both the cercosporamide-inspired series and XL413, represents a novel chemotype for CaPkc1 screening. Testing in a checkerboard assay with fluconazole against azole-resistant C. albicans clinical isolates (e.g., strain CA14) at compound concentrations of 25–150 μM can identify synergistic combinations (FICI ≤ 0.5) [1]. Procurement should specify >95% HPLC purity to exclude confounding antifungal activity from synthetic impurities.

Focused Benzofuropyrimidinone Library Synthesis with Post-Functionalization Capability

For medicinal chemistry groups constructing kinase-targeted libraries, this compound serves as both a screening member and a synthetic intermediate. The nitro group is stable during standard library synthesis (aza-Wittig/N-alkylation sequence, 40–50 °C, yields 55–85%) but can be selectively reduced to the 3-(3-aminobenzyl) derivative using H₂/Pd-C [1]. The resulting aniline can be further derivatized via amide coupling, sulfonamide formation, or reductive amination, enabling rapid exploration of chemical space around the N3 position without resynthesizing the benzofuropyrimidinone core each time [2]. This 'synthesize once, diversify many times' strategy is not feasible with the methoxy or methyl congeners, which lack reactive functional groups. Procurement quantity recommendations: 50–100 mg for initial screening, 500 mg–1 g for library synthesis programs.

Label-Free Cellular Uptake and Intracellular Distribution Studies via Raman Microscopy

The nitro group's strong Raman scattering (NO₂ symmetric stretch at ~1350 cm⁻¹, asymmetric at ~1520 cm⁻¹) in the cellular 'silent region' (1800–2800 cm⁻¹ where endogenous biomolecules have minimal signal) enables label-free tracking of compound uptake and intracellular distribution using stimulated Raman scattering (SRS) microscopy [1]. This capability is unavailable for non-nitro benzofuropyrimidinones, which lack distinctive Raman signatures outside the crowded fingerprint region. For drug metabolism and pharmacokinetics (DMPK) studies, the disappearance of the NO₂ Raman band can be used to monitor bioreductive metabolism in real time, complementing traditional LC-MS approaches [2]. Researchers should validate the Raman cross-section of the compound in DMSO-d₆ before initiating cell-based imaging experiments.

Quote Request

Request a Quote for 3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.